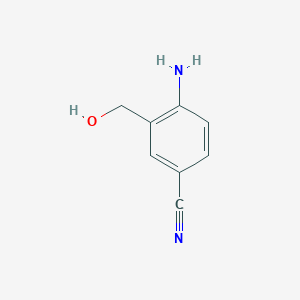

4-Amino-3-(hydroxymethyl)benzonitrile

Description

Contextualization within Functionalized Benzonitrile (B105546) Chemistry

Aromatic nitriles are a cornerstone of organic synthesis, valued for their stability and the versatile reactivity of the nitrile group. This group is highly polar and electron-withdrawing, influencing the reactivity of the aromatic ring. The presence of additional functional groups, such as the amino (-NH2) and hydroxymethyl (-CH2OH) groups in 4-Amino-3-(hydroxymethyl)benzonitrile, creates a molecule with multiple reactive sites, allowing for sequential and controlled chemical modifications.

Significance of Multifunctional Aromatic Nitriles in Modern Organic Synthesis

Multifunctional aromatic nitriles are prized in modern organic synthesis for their role as versatile intermediates. The nitrile group can be converted into a variety of other functionalities, including amines (via reduction) and carboxylic acids or amides (via hydrolysis). This versatility makes them invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polymers and dyes. google.com The ability to incorporate several reactive centers into a single, stable molecule allows chemists to build complex structures efficiently, a strategy central to modern drug discovery and development.

Historical Development of Synthetic Approaches to Substituted Benzonitriles

The synthesis of substituted benzonitriles has evolved significantly over the past century. Early methods often relied on harsh conditions and toxic reagents. The Rosenmund-von Braun reaction, for instance, involved the cyanation of aryl halides using high temperatures and copper(I) cyanide. Another classic route is the Sandmeyer reaction, which converts an aniline (B41778) into a nitrile via a diazonium salt intermediate.

In recent decades, research has focused on developing milder and more efficient methods. The advent of transition-metal-catalyzed cross-coupling reactions, particularly using palladium or nickel catalysts, has revolutionized the synthesis of aromatic nitriles. These modern methods offer greater functional group tolerance, higher yields, and more environmentally benign conditions compared to their historical counterparts.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3,11H,5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTRUEXMMZRJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 3 Hydroxymethyl Benzonitrile and Its Congeners

Chemo- and Regioselective Synthesis Strategies

Achieving the desired substitution pattern in 4-Amino-3-(hydroxymethyl)benzonitrile necessitates overcoming challenges posed by the directing effects of the functional groups. The amino group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director. Synthetic strategies are therefore designed to introduce substituents in a controlled sequence or to functionalize a pre-existing, suitably substituted scaffold.

Direct functionalization of a simple precursor like 4-aminobenzonitrile (B131773) to introduce a hydroxymethyl group at the C-3 position is a synthetic challenge. Electrophilic substitution reactions, such as hydroxymethylation, on the 4-aminobenzonitrile ring would be directed by the powerful activating effect of the amino group to the positions ortho to it (C-3 and C-5). However, achieving mono-substitution selectively at the C-3 position can be difficult, often leading to mixtures of products or disubstitution. Furthermore, the reaction conditions required for hydroxymethylation can be harsh and may lead to side reactions involving the amino or nitrile groups. Consequently, direct functionalization routes are less commonly reported in the literature compared to multi-step derivatization approaches that offer superior control over regioselectivity.

Multi-step synthesis provides a more reliable and controlled pathway to this compound and its congeners. These routes typically start with precursors that already contain the desired substitution pattern or can be selectively functionalized.

A prevalent strategy involves the reduction of a corresponding aldehyde. For instance, the synthesis of the related compound 4-bromo-3-(hydroxymethyl)benzonitrile (B1373430) is effectively achieved by the reduction of 4-bromo-3-formylbenzonitrile. This transformation can be carried out with high efficiency using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) at low temperatures (e.g., 0 °C), yielding the desired hydroxymethyl group without affecting the bromo or nitrile functionalities. chemicalbook.com A similar reduction of 4-amino-3-formylbenzonitrile (B13870740) would be a direct and high-yielding route to the target molecule.

Another robust multi-step approach begins with the functionalization of a methyl group already present at the C-3 position. The synthesis of 4-bromo-3-(hydroxymethyl)benzonitrile has been demonstrated starting from 4-bromo-3-methylbenzonitrile. chemicalbook.com This process involves a free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). The resulting benzylic bromide is then converted to an acetate (B1210297) ester via nucleophilic substitution with sodium acetate, followed by hydrolysis under basic conditions (e.g., sodium hydroxide (B78521) in methanol) to furnish the final hydroxymethyl product. chemicalbook.com

More complex precursors can also be employed. An improved synthesis for the congener 4-amino-3-hydroxybenzonitrile (B1279274) starts from 2-benzoxazolinone. google.comgoogle.com This pathway involves the bromination of the benzoxazolinone ring, followed by a cyanation reaction to introduce the nitrile group, and subsequent ring opening and protection/deprotection steps to reveal the final amino and hydroxyl groups. google.comgoogle.com Such routes, while longer, can be advantageous for large-scale production by utilizing stable and readily available starting materials.

The formation of the nitrile group itself is a key step in many of these syntheses. A common industrial method is the dehydration of an amide. For example, 4-aminobenzamide (B1265587) can be dehydrated using reagents like thionyl chloride in toluene (B28343) to produce 4-aminobenzonitrile. guidechem.compatsnap.com This method can be integrated into a multi-step sequence where the amide is formed from a corresponding carboxylic acid or ester.

The following table summarizes various multi-step derivatization strategies for the synthesis of this compound congeners.

| Precursor | Key Transformation(s) | Key Reagents | Product |

| 4-Bromo-3-formylbenzonitrile | Aldehyde Reduction | Sodium borohydride (NaBH₄), Methanol | 4-Bromo-3-(hydroxymethyl)benzonitrile chemicalbook.com |

| 4-Bromo-3-methylbenzonitrile | Radical Bromination, Hydrolysis | N-Bromosuccinimide (NBS), AIBN; NaOH | 4-Bromo-3-(hydroxymethyl)benzonitrile chemicalbook.com |

| 6-Bromo-2(3H)-benzoxazolone | Cyanation, Ring Opening, Deprotection | Copper(I) cyanide (CuCN); Base | 4-Amino-3-hydroxybenzonitrile google.comgoogle.com |

| 4-Aminobenzamide | Dehydration | Thionyl chloride (SOCl₂) | 4-Aminobenzonitrile patsnap.com |

| 4-Aminobenzonitrile | Reaction with Hydroxylamine | Hydroxylamine hydrochloride, Sodium carbonate | 4-Aminophenyl-amidoxime google.com |

Novel Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and sustainability of organic syntheses. Both transition metal catalysis and biocatalysis have been explored for the preparation of substituted benzonitriles.

Transition metals are widely used to facilitate key bond-forming reactions in the synthesis of aromatic nitriles. One of the most critical reactions, cyanation of an aryl halide, is often mediated by a transition metal. In the synthesis of 4-amino-3-hydroxybenzonitrile from 6-bromo-2(3H)-benzoxazolone, copper(I) cyanide (CuCN) is used to displace the bromide and install the nitrile group. google.comgoogle.com This type of reaction, known as a Rosenmund–von Braun reaction, is a classic example of copper-mediated nucleophilic substitution. While effective, it often requires high temperatures (150 °C) and stoichiometric or super-stoichiometric amounts of the copper reagent. google.comgoogle.com Modern advancements often involve palladium or nickel catalysts which can perform cyanation reactions under milder conditions with catalytic amounts of metal, using cyanide sources like zinc cyanide (Zn(CN)₂). google.com

Gold catalysts have also been employed in novel transformations of nitriles. For example, a gold-catalyzed three-component reaction involving trifluoromethylated alkynes, pyridine (B92270) N-oxides, and nitriles has been developed to produce 4-trifluoromethylated oxazoles with high regioselectivity. acs.orgacs.org While this reaction modifies the nitrile group rather than forming the core structure of this compound, it highlights the potential of transition metal catalysis to construct complex heterocyclic congeners from nitrile precursors.

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing high selectivity under mild, environmentally benign conditions.

Organocatalysis: While a versatile tool in modern organic synthesis, the direct application of organocatalysts for the primary synthesis of this compound is not extensively documented. mdpi.com However, organocatalysis has been successfully applied in the asymmetric synthesis of chiral benzonitriles. For example, N-heterocyclic carbenes (NHCs) have been used as organocatalysts to produce axially chiral benzonitriles in good yields and high enantioselectivities. nih.gov This demonstrates the potential of organocatalysis for creating highly specialized, chiral congeners.

Biocatalysis: Biocatalytic methods offer significant advantages in terms of selectivity and sustainability. nih.gov Engineered enzymes can perform specific chemical transformations under mild aqueous conditions. A notable application is the synthesis of aromatic nitriles using aldoxime dehydratases. nih.gov In this approach, an aromatic aldehyde (e.g., a substituted benzaldehyde) is first converted to its corresponding aldoxime, which is then efficiently dehydrated by the enzyme to yield the nitrile. A biocatalytic route to this compound could thus be envisioned starting from 4-amino-3-(hydroxymethyl)benzaldehyde. This cyanide-free approach avoids the use of toxic cyanide reagents, a major advantage for industrial processes. nih.gov Furthermore, lipases have been used for the kinetic resolution of related chiral hydroxy nitriles, demonstrating the power of biocatalysis in producing enantiomerically pure pharmaceutical intermediates. nih.gov

The following table highlights novel catalytic approaches relevant to the synthesis of the target compound and its congeners.

| Catalyst Type | Catalyst/Enzyme Example | Reaction Type | Substrate Example |

| Transition Metal | Copper(I) cyanide (CuCN) | Aromatic Cyanation | 6-Bromo-2(3H)-benzoxazolone google.comgoogle.com |

| Transition Metal | Gold (Au) complexes | Cycloaddition | Benzonitriles, Alkynes acs.orgacs.org |

| Biocatalyst | Aldoxime Dehydratase (Oxd) | Dehydration | Substituted Benzaldoximes nih.gov |

| Biocatalyst | Lipase (e.g., from Pseudomonas fluorescens) | Kinetic Resolution | Racemic 3-hydroxy-3-phenylpropanonitrile nih.gov |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound by selecting safer reagents, improving energy efficiency, and minimizing waste.

A key area for green improvement is the cyanation step. Traditional methods often use toxic alkali metal cyanides. The use of biocatalytic routes involving aldoxime dehydratases completely circumvents the need for cyanide reagents, representing a significant advance in safety and environmental friendliness. nih.gov These enzymatic reactions are typically run in water under mild temperature and pH conditions, further reducing energy consumption and the need for organic solvents. nih.gov

Another green consideration is the choice of reagents for transformations like dehydration. The industrial synthesis of nitriles from amides has traditionally used phosphorus-based dehydrating agents like phosphorus pentoxide, which generate large amounts of difficult-to-treat phosphorus-containing wastewater. guidechem.compatsnap.com A greener alternative is the use of thionyl chloride, which produces gaseous byproducts (HCl and SO₂) that can be more easily scrubbed and neutralized, simplifying waste management. patsnap.com

Environmentally Benign Solvent Systems

The pursuit of green chemistry has led to the exploration of environmentally benign solvent systems to minimize the ecological footprint of chemical manufacturing. In the synthesis of this compound and its related compounds, replacing conventional volatile organic compounds (VOCs) is a critical objective. Research in the broader field of benzonitrile (B105546) synthesis has identified several promising green solvent alternatives that could be adapted for this specific target molecule.

Ionic liquids (ILs) and deep eutectic solvents (DESs) are at the forefront of green solvent technology for cyanation reactions. Their characteristic low volatility, high thermal stability, and excellent solvating power for a diverse range of reactants make them superior alternatives to traditional organic solvents. Specifically, in palladium-catalyzed cyanation processes, ionic liquids can serve a dual role as both the solvent and a catalyst stabilizer, which often allows for the straightforward recovery and recycling of the catalytic system, thereby reducing waste.

Water, as the ultimate green solvent, presents another sustainable option. While the low aqueous solubility of many organic substrates can be a challenge, this can be overcome through the use of water-soluble catalysts or phase-transfer catalysis. The application of potassium hexacyanoferrate(II), a water-soluble and low-toxicity cyanide source, is particularly advantageous in aqueous media. researchgate.netorganic-chemistry.org This approach significantly mitigates the environmental hazards associated with more toxic and volatile cyanide reagents. researchgate.net

Microwave-assisted organic synthesis (MAOS) represents a technology that, when coupled with green solvents, can dramatically improve the efficiency of cyanation reactions. Microwave irradiation often leads to a significant reduction in reaction times and lower energy consumption, contributing to a more sustainable and economical synthetic protocol.

The following interactive table summarizes environmentally benign solvent systems that have shown promise in the synthesis of benzonitriles and could be applied to the synthesis of this compound and its congeners.

| Solvent System | Reactant Type | Catalyst Type | Key Advantages |

| Ionic Liquids | Aryl Halides | Palladium-based | Recyclable, enhances catalyst stability |

| Deep Eutectic Solvents | Aryl Halides | Palladium-based | Biodegradable, low cost |

| Water | Aryl Bromides | Copper-based | Non-toxic, non-flammable, economical |

Recyclable Catalytic Systems and Reagents

The principles of green chemistry strongly advocate for the use of catalysts to enhance reaction efficiency and selectivity, with a particular emphasis on the recyclability of these catalysts to ensure economic viability and minimize waste. For the synthesis of this compound and its analogs, significant progress has been made in developing recyclable catalytic systems for the crucial cyanation step.

Palladium-catalyzed cyanation of aryl halides remains a cornerstone for the formation of the benzonitrile moiety. organic-chemistry.org To improve the sustainability of this transformation, research has focused on the development of heterogeneous palladium catalysts. These catalysts typically involve immobilizing palladium nanoparticles on solid supports such as activated carbon, polymers, or metal-organic frameworks. The key advantage of these supported catalysts is their ease of separation from the reaction mixture, usually by simple filtration, allowing for their recovery and reuse over multiple reaction cycles with minimal loss in catalytic activity.

As a more sustainable alternative to palladium, nickel-based catalytic systems have gained attention due to nickel's greater abundance and lower cost. organic-chemistry.org Innovative systems employing specific diphosphine ligands with nickel can facilitate the cyanation of phenol (B47542) derivatives using metal-free cyanating agents, offering a more environmentally friendly and accessible synthetic route. organic-chemistry.org

Organocatalysis provides a metal-free approach to catalysis, which can be advantageous in avoiding heavy metal contamination in the final product. While less common for the direct cyanation of aryl halides, organocatalysts have proven effective in the synthesis of related compounds such as α-aminonitriles, which can be valuable intermediates. mdpi.com A significant benefit of many organocatalytic systems is the potential for catalyst recovery and reuse. mdpi.com

The following interactive table provides an overview of recyclable catalytic systems and greener reagents that are applicable to the synthesis of this compound and its congeners.

| Catalyst System | Cyanide Source | Substrate Type | Key Features |

| Supported Palladium Nanoparticles | Potassium hexacyanoferrate(II) | Aryl Halides | Heterogeneous, easily recyclable catalyst; non-toxic cyanide source |

| Nickel/diphosphine ligand | Aminoacetonitriles | Phenol derivatives | Utilizes an earth-abundant metal; metal-free cyanating agent |

| Organocatalysts | Various | Aldehydes/Imines | Metal-free catalysis; potential for catalyst recyclability |

Chemical Reactivity and Mechanistic Transformations of 4 Amino 3 Hydroxymethyl Benzonitrile

Reactions Involving the Aromatic Amino Group

The primary aromatic amino group (-NH2) is a potent nucleophile and a key site for derivatization and construction of more complex molecular frameworks. Its reactivity is central to nucleophilic substitution pathways and the synthesis of novel heterocyclic systems.

The lone pair of electrons on the nitrogen atom of the amino group makes it highly nucleophilic, enabling it to react with a variety of electrophiles. One common derivatization pathway involves the formation of ureas. For instance, in a reaction analogous to that of similar aminobenzonitriles, the amino group can react with isocyanates, such as 2-bromophenyl isocyanate, to yield N,N'-disubstituted urea (B33335) derivatives. google.com This type of reaction is fundamental in medicinal chemistry for creating compounds with specific biological activities. google.comgoogle.com

Another significant transformation of the aromatic amino group is diazotization. In the presence of a nitrous acid source (e.g., NaNO2 in acidic solution) at low temperatures, the amino group is converted into a diazonium salt. tuiasi.ro These diazonium salts are highly versatile intermediates that can subsequently undergo coupling reactions with electron-rich aromatic compounds, like phenol (B47542), to form azo compounds, which are known for their vibrant colors. tuiasi.ro

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Product Type | Source |

|---|---|---|---|

| Urea Formation | Aryl Isocyanate (e.g., 2-bromophenyl isocyanate) | N,N'-disubstituted urea | google.com |

| Diazotization/Azo Coupling | 1. NaNO2, H2SO4 (or other acid), <5°C 2. Phenol, NaOH | Azo compound | tuiasi.ro |

The amino group in 4-amino-3-(hydroxymethyl)benzonitrile, often in concert with the adjacent nitrile group, can serve as a precursor for the synthesis of various heterocyclic structures. A notable example is the construction of polysubstituted 4-aminoquinolines. cardiff.ac.uk In a transition-metal-free process, 2-aminobenzonitriles react with ynones (alkynes with a carbonyl group). The proposed mechanism begins with a base-promoted aza-Michael addition, where the amino group attacks the ynone. This is followed by an intramolecular cyclization (annulation) where the intermediate attacks the nitrile carbon, leading to the formation of the quinoline (B57606) ring system after aromatization. cardiff.ac.uk This strategy highlights the utility of the aminobenzonitrile scaffold in building fused heterocyclic compounds. cardiff.ac.uk

| Reaction Type | Reactants | Conditions | Resulting Heterocycle | Source |

|---|---|---|---|---|

| Quinoline Synthesis | Ynone, 2-Aminobenzonitrile (B23959) derivative | Base (e.g., Cs2CO3), DMSO, 140°C | Polysubstituted 4-aminoquinoline | cardiff.ac.uk |

Reactions Involving the Hydroxymethyl Moiety

The hydroxymethyl (-CH2OH) group is a primary alcohol, which allows for a range of transformations, most notably oxidation to aldehydes and carboxylic acids, as well as esterification and etherification.

The selective oxidation of the hydroxymethyl group can yield either the corresponding benzaldehyde (B42025) or benzoic acid derivative. The choice of oxidant and reaction conditions is crucial to control the extent of oxidation and prevent unwanted side reactions with the sensitive amino group. Research on the catalytic oxidation of structurally similar compounds, such as 4-aminotoluene, provides insight into potential pathways. lp.edu.ua For example, using ozone in an acetic anhydride (B1165640) medium with a manganese(II) acetate (B1210297) catalyst allows for the oxidation to be stopped at the aldehyde stage (as an acetate derivative, which is then hydrolyzed). lp.edu.ua More vigorous conditions could lead to the formation of the carboxylic acid.

Reduction of the hydroxymethyl group back to a methyl group is a less common but feasible transformation, typically requiring strong reducing conditions that might also affect the nitrile group.

| Transformation | Reagents/Conditions (Analogous System) | Product Functional Group | Source |

|---|---|---|---|

| Oxidation to Aldehyde | Ozone, Mn(OAc)2, Acetic Anhydride, H2SO4, followed by hydrolysis | Aldehyde (-CHO) | lp.edu.ua |

| Oxidation to Carboxylic Acid | Stronger oxidizing agents or more vigorous conditions | Carboxylic Acid (-COOH) | lp.edu.ua |

As a primary alcohol, the hydroxymethyl group readily undergoes esterification with carboxylic acids or their derivatives (like acid chlorides or anhydrides). A common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. bond.edu.au This reaction produces the corresponding ester and water.

Etherification, the formation of an ether, can also be achieved. For example, in a Williamson-type ether synthesis, the alcohol can be deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, resulting in an ether linkage.

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Source |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H2SO4) | Ester (-CH2OC(O)R) | bond.edu.au |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (-CH2OR) |

Reactivity of the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional group that can be converted into several other important moieties, primarily through hydrolysis and reduction. ebsco.com The carbon-nitrogen triple bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. ebsco.comchemistrysteps.com

Hydrolysis of the nitrile group can yield either an amide or a carboxylic acid, depending on the reaction conditions. chemistrysteps.com Under mildly acidic or basic conditions, the nitrile is converted to a primary amide. More vigorous hydrolysis, using stronger acids or bases and higher temperatures, will further hydrolyze the intermediate amide to the corresponding carboxylic acid. ebsco.comchemistrysteps.com

Reduction of the nitrile group leads to a primary amine. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are typically used for this transformation, which converts the -CN group into a -CH2NH2 (aminomethyl) group. ebsco.comchemistrysteps.com This reaction is a valuable method for introducing a primary amine into a molecule. ebsco.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the nitrile to an imine, which is then hydrolyzed to an aldehyde upon aqueous workup. chemistrysteps.com

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Source |

|---|---|---|---|

| Hydrolysis (to Amide) | Mild H+ or OH- | Primary Amide (-CONH2) | chemistrysteps.com |

| Hydrolysis (to Carboxylic Acid) | Strong H+ or OH-, heat | Carboxylic Acid (-COOH) | ebsco.comchemistrysteps.com |

| Reduction (to Primary Amine) | LiAlH4, followed by H2O workup | Primary Amine (-CH2NH2) | ebsco.comchemistrysteps.com |

| Reduction (to Aldehyde) | 1. DIBAL-H 2. H2O workup | Aldehyde (-CHO) | chemistrysteps.com |

Hydrolysis and Amidation Reactions

The nitrile group of this compound is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding through an amide intermediate to yield the corresponding carboxylic acid. The reaction pathway involves the initial hydration of the nitrile to form 4-amino-3-(hydroxymethyl)benzamide. Subsequent hydrolysis of the amide furnishes 4-amino-3-(hydroxymethyl)benzoic acid.

Controlled hydrolysis to isolate the amide intermediate can be challenging, as the reaction often proceeds to the carboxylic acid. However, by carefully selecting reagents and reaction conditions, the formation of the amide can be favored. For instance, partial hydrolysis can sometimes be achieved using milder conditions, such as specific enzyme systems or by using certain acids in non-aqueous media.

Amidation reactions of this compound can also be achieved by reacting the amino group with acylating agents. For example, treatment with acyl chlorides or anhydrides in the presence of a base can lead to the formation of the corresponding N-acyl derivative. The reactivity of the amino group is influenced by the electron-withdrawing nature of the nitrile and the steric hindrance from the adjacent hydroxymethyl group.

| Reactant | Product | Reaction Type |

| Water (acid or base catalyst) | 4-Amino-3-(hydroxymethyl)benzamide | Hydrolysis (partial) |

| Water (acid or base catalyst) | 4-Amino-3-(hydroxymethyl)benzoic acid | Hydrolysis (complete) |

| Acyl Chloride/Anhydride | N-Acyl-4-amino-3-(hydroxymethyl)benzonitrile | Amidation |

Cycloaddition Reactions for Heterocycle Formation

The ortho-positioning of the amino and hydroxymethyl groups, along with the nitrile functionality, makes this compound a versatile precursor for the synthesis of various heterocyclic systems through cycloaddition and condensation reactions.

One important application is in the synthesis of quinazolines . The reaction of 2-aminobenzonitriles with various reagents can lead to the formation of the quinazoline (B50416) ring system. For instance, palladium-catalyzed reactions of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids can yield 4-arylquinazolines. organic-chemistry.org While this specific reaction has not been documented with this compound, the presence of the ortho-amino nitrile moiety suggests its potential as a substrate for similar transformations. The hydroxymethyl group could potentially participate in or influence the cyclization process.

Another significant class of heterocycles accessible from this precursor are benzimidazoles . The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. nih.gov In the case of this compound, the amino group can react with a suitable one-carbon synthon, followed by intramolecular cyclization. The hydroxymethyl group could be a site for further derivatization or could influence the reaction conditions required for cyclization. While direct synthesis from amino acids and o-phenylenediamines has been reported, the specific use of this compound in such reactions requires further investigation. researchgate.netepa.govasianpubs.org

| Heterocycle | General Precursors | Potential Role of this compound |

| Quinazoline | 2-Aminobenzonitrile, Aldehydes, Ketones | Serves as the 2-aminobenzonitrile core |

| Benzimidazole (B57391) | o-Phenylenediamine, Aldehydes, Carboxylic acids | Provides the o-aminoaniline framework after potential modification of the nitrile |

Multi-functional Group Synergies and Complex Rearrangements

The proximate arrangement of the amino, hydroxymethyl, and nitrile groups in this compound can lead to synergistic effects and facilitate complex intramolecular rearrangements. The hydroxymethyl group, being a potential leaving group after activation (e.g., protonation or conversion to a sulfonate ester), can participate in cyclization reactions initiated by the nucleophilic amino group.

For example, under certain conditions, intramolecular cyclization could occur where the amino group attacks the benzylic carbon, displacing the activated hydroxyl group to form a five-membered heterocyclic ring. The nitrile group, being strongly electron-withdrawing, would influence the electron density of the aromatic ring and the nucleophilicity of the amino group, thereby affecting the feasibility and outcome of such rearrangements.

While specific complex rearrangements of this compound are not extensively documented in readily available literature, the principles of proximity-induced reactivity suggest a high potential for such transformations. The interplay between the different functional groups could be exploited to design novel synthetic routes to complex polycyclic structures.

Investigations into Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing existing synthetic routes and discovering new transformations. For this compound, mechanistic studies would focus on several key areas.

In hydrolysis and amidation reactions , the mechanism of nitrile hydration involves the initial protonation of the nitrile nitrogen (acid-catalyzed) or nucleophilic attack by hydroxide (B78521) (base-catalyzed), leading to an imidic acid or its conjugate base, which then tautomerizes to the amide. Further hydrolysis of the amide proceeds through a tetrahedral intermediate.

In the context of heterocycle formation , mechanistic investigations for quinazoline synthesis from 2-aminobenzonitriles often propose an initial condensation or addition to the nitrile group, followed by an intramolecular cyclization and subsequent aromatization. researchgate.net For benzimidazole synthesis, the mechanism typically involves the formation of a Schiff base between the o-phenylenediamine and an aldehyde, followed by cyclization and oxidation. nih.gov

The study of potential rearrangements would involve computational modeling and experimental trapping of intermediates to elucidate the pathways of bond formation and cleavage. For instance, isotopic labeling studies could be employed to track the fate of the hydroxymethyl group during a potential cyclization reaction. The electronic effects of the nitrile and amino groups on the stability of proposed intermediates, such as carbocations or other reactive species, would be a key aspect of such investigations.

| Reaction Type | Key Mechanistic Steps | Potential Intermediates |

| Nitrile Hydrolysis | Nucleophilic attack on nitrile carbon, proton transfer | Imidic acid, Tetrahedral intermediate |

| Quinazoline Synthesis | Condensation, Intramolecular cyclization, Aromatization | Amidines, Dihydroquinazolines |

| Benzimidazole Synthesis | Schiff base formation, Cyclization, Oxidation | Schiff base, Dihydrobenzimidazole |

| Rearrangements | Intramolecular nucleophilic attack, Leaving group departure | Cyclic intermediates, Carbocationic species |

Structural Elucidation and Advanced Analytical Characterization Techniques for 4 Amino 3 Hydroxymethyl Benzonitrile

Spectroscopic Methodologies for Comprehensive Structural Confirmation

Spectroscopic techniques are fundamental in determining the molecular structure of 4-Amino-3-(hydroxymethyl)benzonitrile by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Advanced Pulse Sequences

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of a molecule in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, ¹H NMR and ¹³C NMR spectroscopy are used to identify the chemical environments of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. The expected chemical shifts (δ) and splitting patterns for this compound are based on the electronic environment of each proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms.

Advanced 2D NMR pulse sequences, such as COSY, HSQC, and HMBC, would be employed for unambiguous assignment of all proton and carbon signals, especially in complex molecules. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, for instance, linking the methylene (B1212753) protons to the methylene carbon.

Predicted NMR Data for this compound

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic H (ortho to CN) | ~7.4 | d (doublet) | Aromatic C-H | 115-135 |

| Aromatic H (meta to CN, ortho to CH₂OH) | ~7.3 | s (singlet) | C-NH₂ | ~150 |

| Aromatic H (meta to CN, ortho to NH₂) | ~6.8 | d (doublet) | C-CH₂OH | ~140 |

| -CH₂OH | ~4.6 | s (singlet) | C-CN | ~105 |

| -NH₂ | ~4.5 (broad) | s (singlet) | -CH₂OH | ~63 |

| -OH | Variable (broad) | s (singlet) | -C≡N | ~119 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. The functional groups within this compound—amino (-NH₂), hydroxyl (-OH), nitrile (-C≡N), and the aromatic ring—exhibit characteristic absorption bands.

The IR spectrum is particularly useful for identifying the presence of these key functional groups. The N-H stretching vibrations of the primary amine typically appear as two distinct bands, while the O-H stretch of the alcohol group is usually broad. The C≡N stretch is a sharp, intense band in a region of the spectrum that is often free from other absorptions. nist.govnist.govastrochem.org

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300-3500 | Medium (two bands) |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C≡N (Nitrile) | Stretching | 2220-2260 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1500-1600 | Medium to Strong |

| C-O (Alcohol) | Stretching | 1000-1260 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable structural information through fragmentation analysis. unito.itnih.gov

For this compound (C₈H₈N₂O), the molecular weight is 148.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 148. The fragmentation pattern provides a fingerprint that helps confirm the structure. Common fragmentation pathways for this molecule would involve the loss of stable neutral molecules or radicals from the parent ion.

Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 148 | [C₈H₈N₂O]⁺ | Molecular Ion ([M]⁺) |

| 131 | [M - NH₃]⁺ | Ammonia (NH₃) |

| 119 | [M - CH₂OH]⁺ | Formaldehyde (B43269) radical (•CH₂OH) |

| 118 | [M - H₂CO]⁺ | Formaldehyde (H₂CO) |

| 92 | [M - H₂CO - CN]⁺ | Formaldehyde and Cyanide radical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not widely published, analysis of related aminobenzonitrile structures provides significant insight into the expected solid-state characteristics. researchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. researchgate.net They are routinely used to assess the purity of synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique. sielc.comnih.govmst.edu A reverse-phase (RP-HPLC) method would likely be employed for purity analysis. In this method, the compound is passed through a column packed with a nonpolar stationary phase (like C18-silica) using a polar mobile phase.

Typical RP-HPLC Method Parameters for Analysis

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | Octadecylsilyl silica (B1680970) gel (C18), ~5 µm particle size |

| Mobile Phase | A gradient or isocratic mixture of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acid modifier like formic acid or phosphoric acid to improve peak shape. sielc.com |

| Detection | UV-Vis detector, monitoring at a wavelength of maximum absorbance for the benzonitrile (B105546) chromophore (e.g., ~254 nm). |

| Purpose | Separates the target compound from impurities, starting materials, and by-products. The peak area is proportional to the concentration, allowing for quantitative purity assessment. |

Gas chromatography (GC) could also be used, potentially after derivatization of the polar -OH and -NH₂ groups to increase volatility. rsc.org These chromatographic techniques are indispensable for quality control and for analyzing the compound in complex matrices.

Theoretical and Computational Chemistry Studies on 4 Amino 3 Hydroxymethyl Benzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. By approximating the complex many-electron problem, DFT provides a balance between computational cost and accuracy, making it ideal for studying molecules of this size.

Electronic Structure and Energetic Properties Prediction

DFT calculations can predict the optimized geometry of 4-Amino-3-(hydroxymethyl)benzonitrile, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations would likely be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which is known to provide reliable results for organic molecules.

Table 1: Predicted Energetic Properties of this compound

| Property | Predicted Value |

|---|---|

| Total Energy | Specific value would be calculated (e.g., in Hartrees) |

| Dipole Moment | High (due to push-pull electronic effects) |

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP map would be expected to show regions of negative electrostatic potential (typically colored red or yellow) around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxymethyl group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be anticipated around the hydrogen atoms of the amino and hydroxyl groups, highlighting their potential for hydrogen bonding and interaction with nucleophiles. The aromatic ring itself would exhibit a complex potential distribution due to the competing electronic effects of the substituents.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Interactions

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

In this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, reflecting the sites most susceptible to electrophilic attack. The LUMO, in contrast, would likely be centered on the electron-deficient nitrile group and the benzene (B151609) ring, indicating the regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and electronic excitability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | Relatively high (electron-donating groups) |

| LUMO Energy | Relatively low (electron-withdrawing group) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules over time, including their conformational changes and interactions with other molecules. MD simulations of benzonitrile (B105546) have shown the importance of intermolecular interactions, such as stacking of the aromatic rings and hydrogen bonding involving the nitrile group. researchgate.netosaka-u.ac.jpresearchgate.net

For this compound, MD simulations in a solvent like water or ethanol (B145695) would be particularly insightful. These simulations could reveal the preferred conformations of the hydroxymethyl group and how it engages in intramolecular hydrogen bonding with the adjacent amino group. Furthermore, MD simulations would elucidate the intermolecular hydrogen bonding network formed between the amino and hydroxymethyl groups of one molecule and the nitrile and hydroxyl groups of neighboring molecules, as well as with solvent molecules. These interactions are crucial in determining the compound's solubility and its behavior in condensed phases.

Spectroscopic Parameter Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. DFT calculations can predict the infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra of this compound.

The calculated vibrational frequencies from DFT can be correlated with the peaks in the experimental IR and Raman spectra, allowing for a detailed assignment of the vibrational modes. For instance, the characteristic stretching frequencies of the C≡N, O-H, N-H, and C-H bonds can be accurately predicted. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in the structural elucidation of the molecule. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions and the energies at which the molecule absorbs light.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Features |

|---|---|

| IR | Strong C≡N stretch, broad O-H stretch, N-H stretches |

| Raman | Aromatic ring breathing modes, C≡N stretch |

| ¹H NMR | Distinct signals for aromatic, amino, hydroxyl, and methylene (B1212753) protons |

| ¹³C NMR | Characteristic shifts for nitrile carbon, aromatic carbons, and methylene carbon |

Computational Investigations of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, computational studies could investigate various potential reactions.

For example, the electrophilic substitution on the aromatic ring could be modeled to predict the most likely site of reaction. Given the directing effects of the substituents, electrophilic attack would be expected to occur at the positions ortho and para to the strongly activating amino group. DFT calculations can determine the activation energies for substitution at different positions, thus predicting the regioselectivity of the reaction. The calculations can also elucidate the structure of the transition states along the reaction coordinate, providing a detailed picture of the reaction mechanism. Computational studies on the reactions of benzonitrile have demonstrated the feasibility of using DFT to understand complex reaction mechanisms. scribd.com

Applications of 4 Amino 3 Hydroxymethyl Benzonitrile As a Versatile Synthetic Building Block and Precursor

Precursor in the Synthesis of Complex Organic Molecules

The aminobenzonitrile scaffold is a cornerstone in the synthesis of numerous biologically active compounds, particularly in the development of kinase inhibitors for therapeutic applications. While research on 4-Amino-3-(hydroxymethyl)benzonitrile is specific, the broader class of 4-anilino-3-quinolinecarbonitriles, which can be derived from such precursors, has been identified as a significant class of kinase inhibitors. nih.gov These compounds function as ATP-competitive inhibitors, targeting the kinase activity of proteins like Src and the epidermal growth factor receptor (EGFr). nih.govnih.gov

The synthesis of these complex inhibitors often involves the construction of a quinoline (B57606) or quinazoline (B50416) core, where the aminobenzonitrile derivative serves as a key building block. nih.gov The amino group provides a reactive site for coupling with other aromatic systems, while the nitrile group is crucial for the molecule's inhibitory activity. nih.gov The development of potent kinase inhibitors, such as those targeting BCR-ABL in chronic myeloid leukemia, often relies on the modular synthesis from such intermediates. mdpi.com The hydroxymethyl group on the specific compound this compound offers an additional site for modification, allowing for the fine-tuning of solubility, bioavailability, and target specificity of the final drug molecule. This functional handle can be used to introduce moieties that form additional hydrogen bonds within the ATP-binding site of the target kinase, potentially enhancing potency and selectivity. ed.ac.uk

The general synthetic utility is highlighted in the production of pharmaceutical intermediates, where aminobenzonitriles are crucial for creating compounds aimed at treating a range of diseases. bldpharm.com

Role in Advanced Polymer and Material Science Research

The multifunctionality of this compound makes it a promising candidate for the development of high-performance polymers and advanced materials. Its distinct functional groups—amino, hydroxymethyl, and nitrile—can each be leveraged to impart specific properties to a polymer backbone or material matrix. bldpharm.com

Functional Monomer Development

This compound can serve as a functional monomer in the synthesis of specialized polymers like polyamides and poly(amide-imide)s. researchgate.net The amino and hydroxymethyl groups can participate in polycondensation reactions with diacids or their derivatives to form the polymer chain. nih.gov The presence of the nitrile group as a pendant functionality is particularly advantageous. Nitrile groups are known to enhance thermal stability, chemical resistance, and polarity of polymers. specificpolymers.com

The incorporation of such monomers can lead to polymers with high glass transition temperatures and excellent thermal stability, making them suitable for applications in aerospace and electronics. researchgate.netspecificpolymers.com The amino group can also be a site for further post-polymerization modification, allowing for the grafting of other molecules to create materials with tailored properties for applications like drug delivery. nih.gov

| Polymer Type | Relevant Functional Groups | Potential Properties Conferred | Potential Applications |

|---|---|---|---|

| Polyamides | Amino, Hydroxymethyl | High thermal stability, mechanical strength | High-performance fibers, engineering plastics |

| Polybenzoxazines | Amino, Hydroxymethyl (after reaction with phenol) | Excellent thermal properties, flame retardancy, low water absorption | Aerospace composites, electronic laminates |

| Functional Polyacrylates | Hydroxymethyl (after conversion to acrylate) | Cross-linking capability, tunable polarity | Adhesives, coatings, smart hydrogels |

Precursors for Optoelectronic and Nanomaterials

The aromatic and polar nature of this compound makes it a relevant precursor for materials used in optoelectronics. Chemical suppliers categorize it for use in developing OLED (Organic Light-Emitting Diode) and other electronic materials. bldpharm.com Conjugated polymers, which form the basis of many OLEDs, often derive their properties from the specific arrangement of electron-donating and electron-withdrawing groups on the aromatic monomers. nih.govresearchgate.net The amino group acts as an electron donor while the nitrile group is an electron-withdrawing moiety, creating a push-pull system that can be beneficial for tuning the electronic band gap and emission properties of resulting polymers.

In nanomaterial science, this compound can be envisioned as a surface ligand for quantum dots (QDs). The synthesis of stable, water-soluble QDs for biomedical applications often relies on ligands that can anchor to the QD surface and present a functional group for further bioconjugation. nih.gov The amino or hydroxymethyl group of this compound could serve as an anchor to the QD surface, while the nitrile offers a unique functional handle for subsequent chemical modifications.

Development of Novel Heterocyclic Systems in Organic Synthesis

The ortho-positioning of the amino and hydroxymethyl groups on the benzonitrile (B105546) ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. rsc.orgamanote.comnih.gov

One of the most direct applications is in the synthesis of benzoxazine (B1645224) derivatives. Benzoxazines are a class of heterocyclic compounds that can be polymerized to form polybenzoxazines, which are high-performance thermosetting resins with exceptional thermal stability and flame retardancy. nih.govnih.gov The synthesis typically involves the reaction of a phenol (B47542), a primary amine, and formaldehyde (B43269). nih.gov In the case of this compound, the molecule itself contains the primary amine and a hydroxymethyl group (a formaldehyde equivalent precursor), which can react intramolecularly or with an external phenolic compound to form a benzoxazine ring structure. rsc.orgresearchgate.net The resulting benzoxazine monomer would contain a nitrile group, which could further enhance the thermal properties of the final cured polymer. researchgate.net

| Heterocyclic System | Key Reaction Type | Reacting Groups on Precursor | Significance of Product |

|---|---|---|---|

| Benzoxazine | Intramolecular Cyclization / Condensation | -NH2 and -CH2OH | Monomers for high-performance thermoset polymers. nih.gov |

| Quinoline | Condensation / Cyclization (with a 1,3-dicarbonyl compound) | -NH2 and aromatic C-H | Core structure in many pharmaceuticals, including kinase inhibitors. nih.gov |

| Fused Pyrimidines | Condensation with dinucleophiles | -NH2 and -CN | Biologically active scaffolds in medicinal chemistry. |

Applications in Advanced Chemical Probe and Sensor Design

The structural features of this compound provide a foundation for the design of novel chemical probes and sensors. The benzonitrile unit itself can be part of a fluorophore system. For instance, derivatives of 4-N,N-dimethylaminobenzonitrile are known to exhibit twisted intramolecular charge transfer (TICT), a photophysical process that can be exploited for sensing applications. nih.gov

By chemically modifying the amino and hydroxymethyl groups, a receptor unit for a specific analyte (e.g., a metal ion or a saccharide) can be attached to the benzonitrile scaffold. nih.gov The binding of the analyte to the receptor would then modulate the electronic properties of the benzonitrile core, leading to a detectable change in its fluorescence or absorption spectrum. nih.gov For example, attaching a boronic acid group could create a sensor for saccharides, while incorporating a specific chelating agent could lead to a sensor for metal ions. nih.gov The hemicyanine scaffold, a versatile platform for near-infrared fluorescent probes, often incorporates aniline-type structures, suggesting that derivatives of this compound could be integrated into such advanced probe designs. rsc.org The development of fluorescent probes based on BODIPY or porphyrin structures also often relies on functionalized amine precursors for their synthesis. mdpi.com

Future Research Directions and Emerging Avenues for 4 Amino 3 Hydroxymethyl Benzonitrile

Development of Highly Efficient and Environmentally Sustainable Synthetic Routes

Future research will likely focus on developing synthetic methodologies for 4-Amino-3-(hydroxymethyl)benzonitrile that align with the principles of green chemistry. Current synthetic approaches for benzonitriles and related compounds often rely on traditional methods that may involve harsh reaction conditions, toxic reagents, and complex purification processes. The development of environmentally benign and efficient synthetic routes is a critical area for advancement.

Key research objectives in this area include:

Catalytic Systems: Investigating novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, to replace stoichiometric reagents. These catalysts could offer higher selectivity and efficiency, minimizing waste generation.

Green Solvents: Exploring the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace volatile organic compounds (VOCs) commonly used in organic synthesis.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound. Flow chemistry can offer improved safety, better process control, and higher yields compared to batch processes.

Biocatalysis: Investigating the potential of enzymatic transformations for the synthesis of this compound. Biocatalysis can provide high chemo-, regio-, and stereoselectivity under mild reaction conditions.

The following table summarizes potential green synthesis strategies for substituted benzonitriles that could be adapted for this compound.

| Synthesis Strategy | Potential Advantages |

| Ionic Liquid-Mediated Synthesis | Can act as both solvent and catalyst, recyclable, can lead to high yields. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often results in higher yields and cleaner reactions. |

| Biocatalytic Approaches | High selectivity, mild reaction conditions, environmentally friendly. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, potential for continuous processes. |

Exploration of Unconventional Reactivity and Novel Transformations

The unique arrangement of the amino, hydroxymethyl, and nitrile groups in this compound opens up possibilities for exploring unconventional reactivity and novel chemical transformations. Future research could uncover new synthetic pathways and molecular scaffolds originating from this versatile building block.

Emerging research avenues may include:

Domino and Cascade Reactions: Designing one-pot multi-step reactions that utilize the multiple functional groups of the molecule to rapidly build molecular complexity. This approach can improve synthetic efficiency by reducing the number of purification steps.

Cyclization Reactions: Investigating novel intramolecular and intermolecular cyclization reactions to construct diverse heterocyclic systems. The amino and hydroxymethyl groups, in proximity to the nitrile, can participate in the formation of various ring structures of potential medicinal or material interest.

Directed C-H Functionalization: Utilizing the existing functional groups to direct the selective functionalization of C-H bonds on the aromatic ring. This would provide a powerful tool for late-stage modification and the synthesis of a wide range of derivatives.

The table below outlines potential novel transformations based on the functional groups present in this compound.

| Functional Group | Potential Novel Transformation | Resulting Structure |

| Amino (-NH2) | Aza-Michael addition followed by cyclization | Polysubstituted quinolines |

| Hydroxymethyl (-CH2OH) | Intramolecular etherification or esterification | Fused heterocyclic systems |

| Nitrile (-CN) | Cycloaddition reactions | Tetrazoles and other nitrogen-containing heterocycles |

Integration into Advanced Functional Materials Architectures for Energy and Environmental Applications

The distinct electronic properties arising from the electron-donating amino and hydroxymethyl groups and the electron-withdrawing nitrile group make this compound a promising candidate for incorporation into advanced functional materials. Future research is anticipated to explore its utility in materials designed for energy and environmental applications.

Potential areas of investigation include:

Organic Electronics: As a building block for organic semiconductors, dyes, and emitters in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The intramolecular charge transfer characteristics of similar aminobenzonitriles could be harnessed for these applications.

Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): The trifunctional nature of the molecule makes it a suitable monomer for the synthesis of highly ordered porous materials. These materials could be designed for applications in gas storage and separation, catalysis, and sensing.

Chemosensors: Developing fluorescent or colorimetric sensors based on derivatives of this compound for the detection of specific ions or molecules. The amino and hydroxymethyl groups can act as binding sites, while the benzonitrile (B105546) core can serve as the signaling unit.

Interdisciplinary Research Opportunities in Catalysis and Photochemistry

The multifaceted nature of this compound provides a platform for interdisciplinary research, particularly at the intersection of catalysis and photochemistry.

Future research opportunities in these areas could involve:

Ligand Development for Catalysis: Modifying the structure of this compound to create novel ligands for transition metal catalysis. The amino and hydroxymethyl groups can serve as coordination sites for metal ions, and the electronic properties of the benzonitrile moiety can be tuned to influence the catalytic activity.

Photoredox Catalysis: Investigating the potential of its derivatives as photosensitizers or catalysts in photoredox reactions. The electronic push-pull nature of the molecule could facilitate the generation of excited states with useful redox properties.

Photoresponsive Materials: Designing polymers and materials incorporating this molecule that can undergo reversible changes in their properties upon exposure to light. This could lead to applications in areas such as data storage, smart coatings, and soft robotics. The photochemical reactivity observed in other 4-aminobenzonitriles suggests that this could be a fruitful area of research guidechem.comnih.gov.

The following table highlights potential interdisciplinary research areas for this compound.

| Research Area | Potential Application | Key Molecular Features |

| Homogeneous Catalysis | Development of new catalysts for organic synthesis | Coordination sites (amino, hydroxymethyl) and tunable electronics |

| Photochemistry | Photoinitiators, photoredox catalysts, photoresponsive materials | Intramolecular charge transfer potential, sites for derivatization |

| Supramolecular Chemistry | Building blocks for self-assembled materials and host-guest systems | Hydrogen bonding capabilities (amino, hydroxymethyl), π-stacking (benzene ring) |

Q & A

Basic Research Question

- 1H/13C NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.70 ppm, hydroxymethyl protons at δ 5.67 ppm) .

- IR spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2220 cm⁻¹, hydroxyl bands at ~3300 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ m/z = 287.99) .

- Melting point analysis : Used as a purity indicator (e.g., 228–230°C) .

How can researchers address low yields or impurities in scaled-up synthesis of this compound?

Advanced Research Question

Contradictions in yield/purity often arise from:

- Catalyst deactivation : Use fresh Pd catalysts or ligand additives (e.g., PPh₃) to stabilize Pd(0) .

- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 boronic acid:halide ratio) and employ scavengers (e.g., activated carbon) .

- Solvent effects : Switch to polar aprotic solvents (e.g., THF) for better solubility of intermediates .

- Purification challenges : Use gradient elution in column chromatography or recrystallization (e.g., ethanol/water) for higher purity .

What role does this compound play in synthesizing enantiomerically pure pharmaceuticals?

Advanced Research Question

This compound is a key intermediate in Citalopram and Escitalopram synthesis. Methodological considerations include:

- Chiral resolution : Diastereomeric salt formation with tartaric acid derivatives (e.g., (+)-di-p-toluoyl-D-tartaric acid), yielding enantiopure products (14–28% yield) .

- Functional group compatibility : Protect the hydroxymethyl group (e.g., acetylation) during coupling to prevent side reactions .

- Biological activity correlation : Enantiomers (e.g., S- and R-forms) show distinct serotonin reuptake inhibition, necessitating strict stereochemical control .

How do structural modifications of this compound impact its bioactivity in drug development?

Advanced Research Question

Structure-Activity Relationship (SAR) studies reveal:

- Nitrile group : Critical for binding to serotonin transporters; replacement with carboxyl groups reduces potency .

- Hydroxymethyl position : Substitution at C3 enhances metabolic stability (e.g., halogenation or trifluoromethyl groups improve bioavailability) .

- Amino group alkylation : Dimethylamino derivatives (e.g., 4-(dimethylamino)butyl side chains) optimize lipophilicity and blood-brain barrier penetration .

What are the recommended storage conditions and safety protocols for handling this compound?

Basic Research Question

- Storage : 2–8°C in airtight, light-protected containers to prevent hydrolysis/oxidation .

- Handling : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. In case of exposure:

- Skin contact : Wash with soap/water .

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .

How can researchers analyze reaction intermediates or degradation products of this compound?

Advanced Research Question

- LC-MS/MS : Detects trace impurities (e.g., brominated byproducts from Suzuki coupling) .

- Stability studies : Use accelerated conditions (e.g., 40°C/75% RH) to identify degradation pathways (e.g., nitrile hydrolysis to amides) .

- X-ray crystallography : Resolves ambiguous structures (e.g., confirming stereochemistry of chiral intermediates) .

What computational methods support the design of derivatives based on this compound?

Advanced Research Question

- DFT calculations : Predict electronic effects of substituents (e.g., trifluoromethyl groups increasing electron-withdrawing capacity) .

- Molecular docking : Models interactions with target proteins (e.g., serotonin transporter binding pockets) .

- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with pharmacokinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.